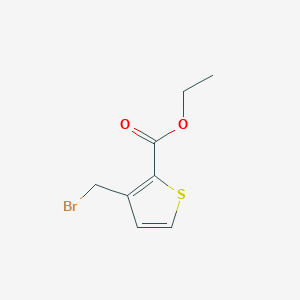

Ethyl 3-(bromomethyl)thiophene-2-carboxylate

Description

Ethyl 3-(bromomethyl)thiophene-2-carboxylate (CAS: 14300-65-3, molecular formula: C₈H₉BrO₂S) is a brominated thiophene derivative characterized by a bromomethyl substituent at the 3-position and an ethyl ester group at the 2-position of the thiophene ring. Its molecular weight is 249.12 g/mol, with a density of 1.53 g/cm³ and a boiling point of 138–140°C at 6 Torr . The bromomethyl group renders it highly reactive in alkylation and cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

14300-65-3 |

|---|---|

Molecular Formula |

C8H9BrO2S |

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 3-(bromomethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3 |

InChI Key |

RROVZFZRFXXELX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of ethyl thiophene-2-carboxylate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.

Major Products:

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 3-(bromomethyl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)thiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of diverse derivatives with specific biological or chemical properties .

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)-5-(4-methoxyphenyl)thiophene-2-carboxylate (TH5)

- Structure : Features a furan-2-yl group at the 3-position and a 4-methoxyphenyl group at the 5-position of the thiophene ring.

- Molecular Weight : 375.1133 g/mol (as [M + Na]⁺) .

- Key Differences: The absence of bromine reduces its utility in nucleophilic substitutions.

- Applications : Used in optoelectronic materials due to extended aromatic systems .

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

- Structure: Contains an amino group at the 3-position and a 3-bromophenyl substituent at the 5-position.

- Molecular Weight : 326.21 g/mol .

- Key Differences: The amino group enables participation in condensation reactions (e.g., forming amides or heterocycles), unlike the bromomethyl group. Bromine on the phenyl ring directs electrophilic substitutions meta, whereas bromomethyl in the target compound is a leaving group.

- Applications : Intermediate for antimalarial and anticancer agents .

Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate

- Structure: Bromomethyl and ester groups on a quinoxaline ring (a bicyclic system with two nitrogen atoms).

- Molecular Weight : 311.19 g/mol .

- Key Differences: The quinoxaline ring increases electron-deficient character, enhancing reactivity in radical reactions. Bromomethyl in quinoxaline derivatives is used to synthesize benzofuran-2-yl carboxylic acids via radical pathways, contrasting with thiophene-based Suzuki couplings .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure: Bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents on the thiophene ring.

- Molecular Weight : 355.27 g/mol .

- Key Differences: Multiple electron-withdrawing groups (cyano, sulfanyl) create a highly polarized system, favoring cyclization reactions. Crystal structure analysis reveals planar geometry and hydrogen bonding (2.554 Å), influencing solid-state packing .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.